molecular formula C11H16BrN3 B1449130 5-Bromo-6-(4-methylpiperidin-1-yl)pyridin-3-amine CAS No. 1216072-08-0

5-Bromo-6-(4-methylpiperidin-1-yl)pyridin-3-amine

Cat. No.: B1449130
CAS No.: 1216072-08-0
M. Wt: 270.17 g/mol
InChI Key: RFNONVVVTJZYBX-UHFFFAOYSA-N
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Description

5-Bromo-6-(4-methylpiperidin-1-yl)pyridin-3-amine is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, a 4-methylpiperidin-1-yl group at the 6th position, and an amine group at the 3rd position of the pyridine ring

Preparation Methods

The synthesis of 5-Bromo-6-(4-methylpiperidin-1-yl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically employs a palladium catalyst and involves the coupling of 5-bromo-2-methylpyridin-3-amine with an appropriate boronic acid derivative . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Chemical Reactions Analysis

5-Bromo-6-(4-methylpiperidin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

5-Bromo-6-(4-methylpiperidin-1-yl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-6-(4-methylpiperidin-1-yl)pyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

5-Bromo-6-(4-methylpiperidin-1-yl)pyridin-3-amine can be compared with other pyridine derivatives, such as:

The presence of both the bromine atom and the 4-methylpiperidin-1-yl group in this compound makes it unique and potentially more versatile in various applications.

Properties

IUPAC Name

5-bromo-6-(4-methylpiperidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3/c1-8-2-4-15(5-3-8)11-10(12)6-9(13)7-14-11/h6-8H,2-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNONVVVTJZYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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